高氯酸铽(3+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of terbium(3+) complexes, including those with perchlorate, often involves reactions under specific conditions. For example, the hydrothermal reaction of terbium(III) chloride with 5-sulfoisophthalic acid monosodium salt and 1,10-phenanthroline at 415 K resulted in a novel coordination polymer, demonstrating the complex synthesis process of terbium(III) compounds (Yuan & Xiong, 2007).

Molecular Structure Analysis

The molecular structure of terbium(3+) complexes is characterized by detailed X-ray crystallography studies. For instance, a terbium(III) complex with sulphonated catecholate showed that terbium ions form a chain polymer with a dimer as the unique structural unit, bridged by oxygen atoms from deprotonated hydroxyl groups (Sun et al., 1995).

Chemical Reactions and Properties

Terbium(3+) perchlorate participates in various chemical reactions, leading to the formation of complexes with unique properties. For example, the coordination of terbium(III) with alkoxybenzoic acids and 1,10-phenanthroline through electrochemical synthesis methods revealed interesting photoluminescent properties and high thermal stability (Nazarenko et al., 2020).

Physical Properties Analysis

The physical properties of terbium(3+) perchlorate and its complexes, such as luminescent properties, have been extensively studied. For instance, the luminescence of nucleic acid — Terbium(III) complexes suggests the potential use of terbium(III) in nucleic acid studies, demonstrating the specific interactions and energy transfer mechanisms involved (Formoso, 1973).

Chemical Properties Analysis

The chemical properties of terbium(3+) complexes reveal their reactivity and interaction with various ligands. The study on terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical demonstrated unique magnetic and luminescence properties, providing insights into the versatility of terbium(3+) compounds (Lannes et al., 2014).

科学研究应用

Formation of Terbium (III) Complexes

- Scientific Field : Inorganic Chemistry .

- Application Summary : Terbium (III) perchlorate can be used as a starting material for forming Tb (III) complexes .

- Methods of Application : This salt of terbium (III) can be obtained by reacting terbium (III,IV) oxide with perchloric acid .

- Results or Outcomes : The perchlorates are non-coordinating anions, so this substance can be used as a starting material for forming Tb (III) complexes .

Luminescent Probes and Electronic Devices

- Scientific Field : Fluorescence Spectroscopy .

- Application Summary : Terbium (III) perchlorate can be used to enhance the luminescence of certain complexes, which can be used in various applications such as luminescent probes and electronic devices .

- Methods of Application : The study involved the formation of a complex between Terbium (III) and pyridine 2,6 dicarboxylate (dpa 2−) in aqueous phases. The fluorimetric titration of Tb 3+ ion with dpa 2− ion was followed .

- Results or Outcomes : The luminescence intensities at 490, 545, 592, and 620 nm are enhanced over 100 times in the tris complex .

Synthesis of Terbium-Containing Metal-Organic Framework Materials

- Scientific Field : Material Science .

- Application Summary : Terbium (III) perchlorate can be used to synthesize terbium-containing metal-organic framework materials .

- Methods of Application : The specific methods of application can vary depending on the specific metal-organic framework being synthesized .

- Results or Outcomes : The resulting terbium-containing metal-organic frameworks can have various applications, including gas storage, catalysis, and drug delivery .

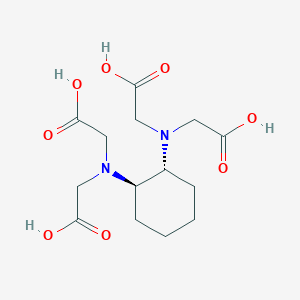

Formation of Terbium-Alanine Complexes

- Scientific Field : Bioinorganic Chemistry .

- Application Summary : Terbium (III) perchlorate can react with alanine to form a complex in which the carboxylate portion of four alanine units bridge between two terbium atoms .

- Methods of Application : This involves reacting terbium (III) perchlorate with alanine .

- Results or Outcomes : The resulting terbium-alanine complex can have various applications, including in bioinorganic chemistry .

Slow Magnetic Relaxation in Triple-Stranded Lanthanide Helicates

- Scientific Field : Magnetism .

- Application Summary : Terbium (III) perchlorate is substituted for dysprosium (III) perchlorate hexahydrate in the observation of slow magnetic relaxation in triple-stranded lanthanide helicates .

- Methods of Application : This involves substituting terbium (III) perchlorate for dysprosium (III) perchlorate hexahydrate .

- Results or Outcomes : The resulting terbium-containing helicate can exhibit slow magnetic relaxation .

安全和危害

属性

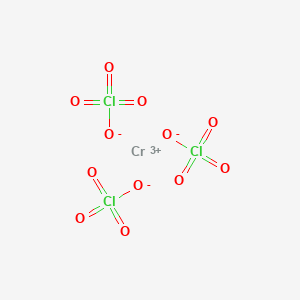

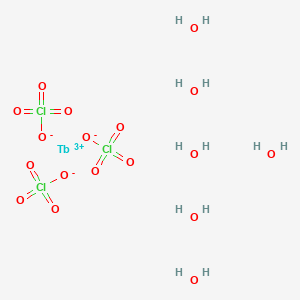

IUPAC Name |

terbium(3+);triperchlorate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.6H2O.Tb/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXFYQZNZUQDE-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O18Tb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(3+) perchlorate | |

CAS RN |

14014-09-6 |

Source

|

| Record name | Terbium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014014096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。